
3-ethyl-4,5,6,7-tetrahydro-3aH-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclohexanone with hydrazine derivatives in the presence of a suitable catalyst and solvent. For instance, the condensation of 2-benzylidenecyclohexanone with hydrazine hydrate in ethanol can yield the desired tetrahydroindazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield fully saturated indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indazole derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups.
Applications De Recherche Scientifique
3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in treating inflammatory and infectious diseases.
Industry: Used in the development of novel materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets can vary depending on the specific application, but common pathways include inhibition of cyclooxygenase enzymes and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Another tetrahydroindazole derivative with a carboxylate group.
3-phenyl-4,5,6,7-tetrahydro-2H-indazole: A derivative with a phenyl group at the 3-position.
Uniqueness: 3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-ethyl-4,5,6,7-tetrahydro-3aH-indazole |
InChI |
InChI=1S/C9H14N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h7H,2-6H2,1H3 |
Clé InChI |
ANWGMXGFWQIXKT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


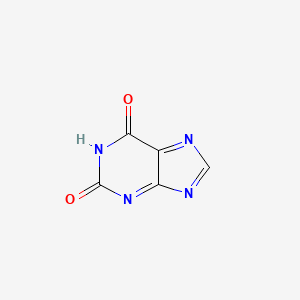
![3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one](/img/structure/B11924003.png)


![3-Vinylpyrazolo[1,5-a]pyridine](/img/structure/B11924019.png)
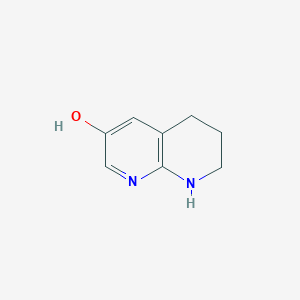
![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)
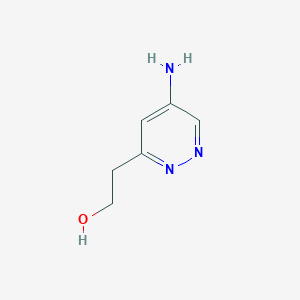
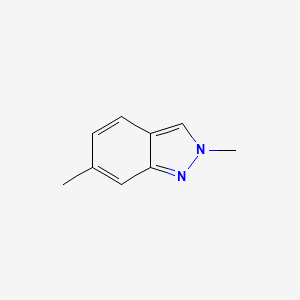

![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)
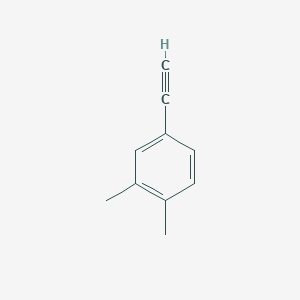

![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
